![molecular formula C32H66O4Si B14582778 1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate CAS No. 61540-82-7](/img/structure/B14582778.png)
1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is a complex organic compound that features both silyl ether and ester functionalities. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate typically involves the following steps:
Formation of the silyl ether: This is achieved by reacting 1,2-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine.
Esterification: The resulting silyl ether is then reacted with decanoic acid in the presence of a catalyst like sulfuric acid to form the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate can undergo various chemical reactions, including:
Hydrolysis: The ester and silyl ether groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Hydrolysis: Hexadecanol, trimethylsilanol, and decanoic acid.
Oxidation: Hexadecanoic acid and 3-(trimethylsilyl)propan-2-ol.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable micelles.
Industry: Utilized in the formulation of specialty lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate involves its ability to interact with various molecular targets:
Protecting Group: The trimethylsilyl group protects hydroxyl functionalities from undesired reactions.
Surfactant Properties: The long alkyl chain and ester linkage contribute to its ability to reduce surface tension and form micelles.
Drug Delivery: The compound can encapsulate hydrophobic drugs, enhancing their solubility and stability.
Comparison with Similar Compounds
1-(Hexadecyloxy)-2-propanol: Lacks the silyl ether and ester functionalities.
3-(Trimethylsilyl)propan-1-ol: Contains the silyl ether group but lacks the long alkyl chain and ester linkage.
Decyltrimethylsilane: Contains the silyl ether group but lacks the hydroxyl and ester functionalities.
Uniqueness: 1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is unique due to its combination of silyl ether and ester functionalities, which provide it with distinct chemical properties and a wide range of applications.
Properties
CAS No. |
61540-82-7 |
|---|---|
Molecular Formula |
C32H66O4Si |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
(1-hexadecoxy-3-trimethylsilyloxypropan-2-yl) decanoate |
InChI |
InChI=1S/C32H66O4Si/c1-6-8-10-12-14-15-16-17-18-19-20-22-24-26-28-34-29-31(30-35-37(3,4)5)36-32(33)27-25-23-21-13-11-9-7-2/h31H,6-30H2,1-5H3 |
InChI Key |
FUYBQRKGTRYOET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO[Si](C)(C)C)OC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


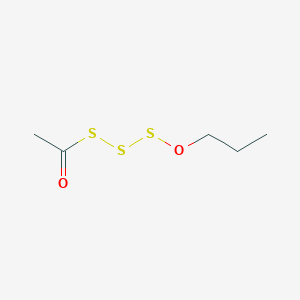
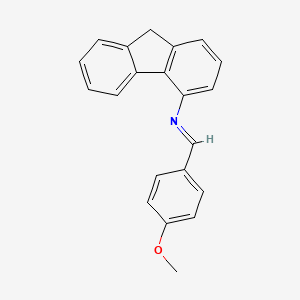
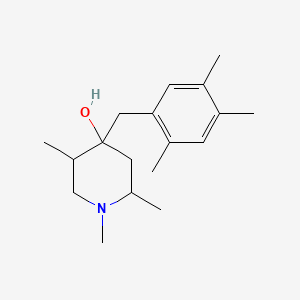
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B14582720.png)
![But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14582724.png)
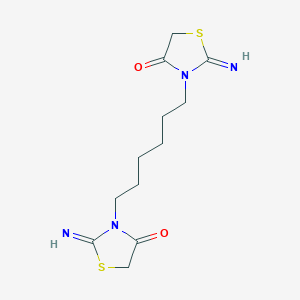
![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)
![1-[(4-Ethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14582738.png)
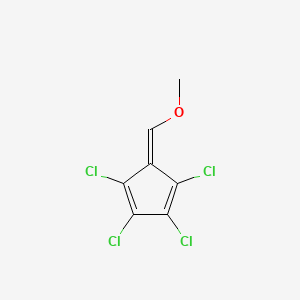
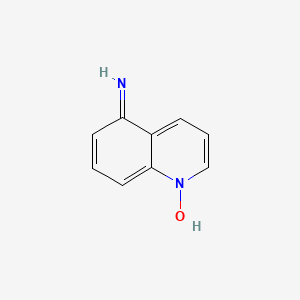
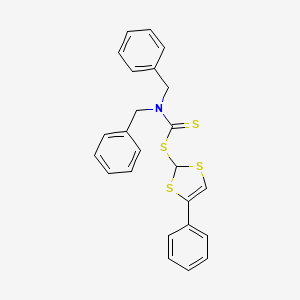
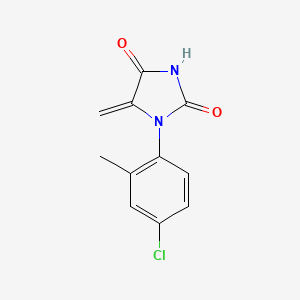
![2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14582779.png)

